2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
Description
This compound features a 2,5-dimethylpyrrole core substituted at position 1 with a 3-chloro-4-(difluoromethoxy)phenyl group and at position 3 with a 2-chloroethanone moiety. The difluoromethoxy group introduces electron-withdrawing effects, while the chloro substituents enhance lipophilicity and steric bulk. Synthesis typically involves condensation reactions of substituted pyrrole intermediates with chlorinated ketones in polar aprotic solvents like DMF, often catalyzed by triethylamine at elevated temperatures (75–80°C) .
Properties
IUPAC Name |
2-chloro-1-[1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F2NO2/c1-8-5-11(13(21)7-16)9(2)20(8)10-3-4-14(12(17)6-10)22-15(18)19/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRPDTEHZNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC(F)F)Cl)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS No. 785792-25-8) is a synthetic compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2F2NO2, with a molecular weight of 348.17 g/mol. The structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2F2NO2 |
| Molecular Weight | 348.17 g/mol |
| CAS Number | 785792-25-8 |
| Purity | Not specified |
Biological Activity Overview
Research indicates that compounds containing pyrrole moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:
Anti-inflammatory Effects
Pyrrole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of halogenated phenyl groups in the structure may enhance these effects through increased lipophilicity and receptor binding affinity.
Antimicrobial Properties
The antimicrobial activity of related pyrrole compounds has been documented, indicating that this compound may also exhibit similar properties. Studies on related compounds have shown effectiveness against various bacterial strains and fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. In the case of this compound, modifications to the pyrrole ring and substitution patterns on the phenyl group can significantly influence its pharmacological profile.
Key SAR Insights:
- Halogen Substitution: The presence of chlorine and fluorine atoms may enhance binding affinity to biological targets.
- Pyrrole Ring Modifications: Alterations in the pyrrole structure can affect stability and reactivity.
- Alkyl Substituents: The dimethyl groups contribute to lipophilicity, potentially improving membrane permeability.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable insights into its potential applications:
- Anticancer Studies: A study on similar pyrrole derivatives demonstrated their ability to inhibit BRAF(V600E) kinase activity in melanoma cells, suggesting a pathway for further exploration in cancer therapy.
- Inflammation Models: Pyrrole-based compounds have shown efficacy in reducing inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
- Antimicrobial Testing: Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, yielding promising results that warrant further investigation into this compound’s antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis. Substituents (e.g., 3-chloro-4-(difluoromethoxy)phenyl) are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura). The ketone group is installed via Friedel-Crafts acylation.
- Characterization : Intermediates are monitored using TLC, and final products are confirmed via -NMR (to verify methyl and aromatic protons), -NMR (for carbonyl and aromatic carbons), and -NMR (for difluoromethoxy groups). Mass spectrometry (HRMS) validates molecular weight .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Key Techniques :
- NMR Spectroscopy : -NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). -NMR detects the difluoromethoxy group (δ -80 to -85 ppm).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and C-Cl bonds (~550–750 cm).
- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting reactivity data in different solvent systems be resolved?
- Analysis Strategy :
- Solvent Polarity Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilic substitution efficiency.
- Controlled Experiments : Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate formation.
- Computational Modeling : DFT calculations (e.g., using Gaussian) model solvent interactions and transition states to explain discrepancies .
Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?
- Approach :
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., kinases) using crystal structures from the PDB.
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed bioactivity data.
- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., using GROMACS) .
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- DoE Workflow :
- Factors : Vary temperature, catalyst loading, and solvent ratio.
- Response Surface Methodology (RSM) : Statistically model interactions (e.g., using Minitab or JMP) to identify optimal conditions.
- Validation : Confirm predictions with triplicate runs and characterize products via HPLC for purity (>95%) .
Data Contradiction Resolution
Q. How to address inconsistencies in reported spectroscopic data (e.g., NMR shifts)?
- Troubleshooting Steps :
Sample Purity : Verify via HPLC or GC-MS; impurities (e.g., residual solvents) alter shifts.
Deuterated Solvent Effects : Compare data in CDCl vs. DMSO-d; aromatic protons are solvent-sensitive.
Referencing : Cross-check with structurally similar compounds (e.g., difluoromethoxy-containing analogs) .
Synthetic Challenges
Q. What strategies improve regioselectivity during pyrrole functionalization?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
